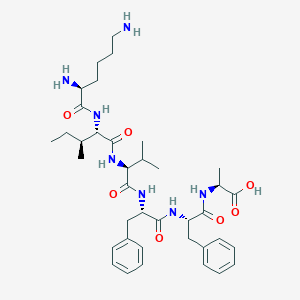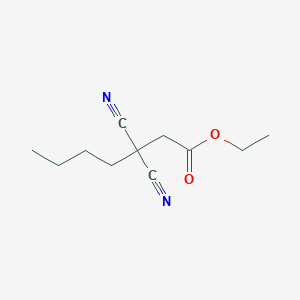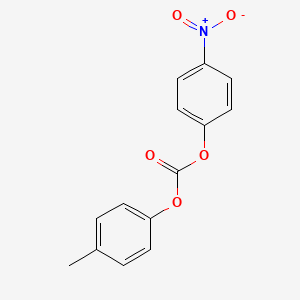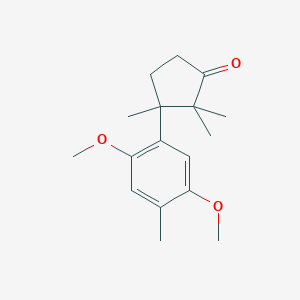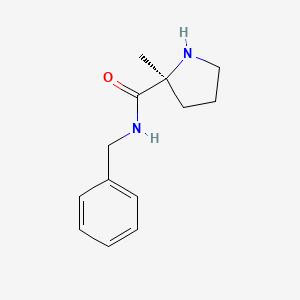
N-Benzyl-2-methyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-methyl-L-prolinamide is a derivative of L-proline, an alpha-amino acid. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a benzyl group attached to the nitrogen atom of the prolinamide, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-L-prolinamide typically involves the amidation of L-proline. One common method includes reacting L-proline with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to form L-proline carbamyl chloride. This intermediate is then further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, which undergoes ammonolysis to yield L-prolinamide .
Industrial Production Methods
For industrial production, the process is optimized to improve yield and reduce impurities. The use of immobilized enzyme variants, such as CalBopt-24 T245S, in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) has been shown to achieve high conversion rates and excellent optical purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Aplicaciones Científicas De Investigación
N-Benzyl-2-methyl-L-prolinamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-methyl-L-prolinamide involves its interaction with specific molecular targets and pathways. As a derivative of L-proline, it can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-L-prolinamide: Another derivative of L-proline with a methyl group instead of a benzyl group.
D-Phenylalanyl-N-benzyl-L-prolinamide: A dipeptide containing a benzyl group and phenylalanine.
Uniqueness
N-Benzyl-2-methyl-L-prolinamide is unique due to its specific structure, which includes a benzyl group attached to the nitrogen atom of the prolinamide
Propiedades
Número CAS |
394657-03-5 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(2S)-N-benzyl-2-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-13(8-5-9-15-13)12(16)14-10-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-10H2,1H3,(H,14,16)/t13-/m0/s1 |
Clave InChI |
LNYUIQGEBPWDTM-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@]1(CCCN1)C(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CC1(CCCN1)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)


![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
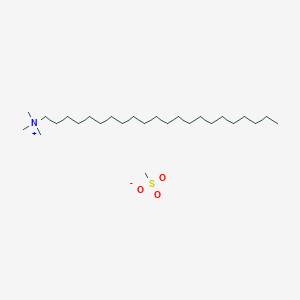
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
